Crocein Scarlet 7B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

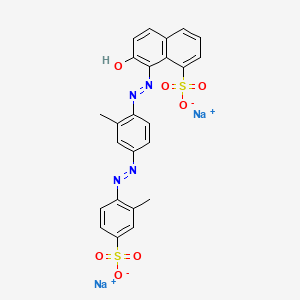

Crocein Scarlet 7B is a useful research compound. Its molecular formula is C24H20N4NaO7S2 and its molecular weight is 563.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Crocein Scarlet 7B, also known as Acid Red 71, is primarily used in forensic science as a component of Crowle’s reagent . The primary target of this compound is latent fingerprints, particularly those that are bloody .

Mode of Action

It is known that the dye interacts with the proteins and other components present in the fingerprint residue, especially blood, to produce a colored print .

Result of Action

The result of this compound’s action is the visualization of latent fingerprints. When applied to a surface containing a fingerprint, it binds to the residues left by the finger, particularly blood, and produces a colored print that can be observed .

Wissenschaftliche Forschungsanwendungen

Staining in Biological Research

Protein Staining

Crocein Scarlet 7B is frequently employed as a staining agent in protein analysis techniques such as SDS-PAGE (sodium dodecyl sulfate polyacrylamide gel electrophoresis). A study demonstrated that a mixture of Crocein Scarlet and Rhodamine B can effectively visualize protein bands against a fluorescent background, enhancing the clarity of results during electrophoresis . The efficiency of this staining method is comparable to traditional Coomassie Brilliant Blue staining but at a lower cost .

Case Study: Alta Staining Method

In a comparative study of protein profiles using Crocein Scarlet, researchers found that gels stained with a combination of 0.8% Crocein Scarlet and 0.2% Rhodamine B produced results similar to those obtained with standard staining methods. This method also allowed for real-time monitoring of proteins during electrophoresis under UV light, facilitating more dynamic analysis .

Immunological Applications

Western Blotting

this compound is utilized in Western blotting protocols where it aids in the visualization of specific proteins after transfer to membranes. The dye enhances the contrast between the target protein and the background, allowing for clearer identification and quantification of proteins involved in various biological processes .

Case Study: Immunoreactivity Analysis

A study involving mouse melanoma cells used Crocein Scarlet in conjunction with anti-HSP70 antibodies to assess protein expression levels. The results indicated that the dye did not interfere with subsequent immunochemical reactions, underscoring its utility in complex assays .

Food Industry Applications

Coloring Agent in Food Products

this compound has been identified as an industrial dye used in food products, particularly in meat curing processes. A report noted that this dye was detected in preserved sausages, highlighting its use despite regulatory scrutiny regarding food safety and compliance . The presence of such dyes raises concerns about consumer health and regulatory adherence.

| Application Area | Description | Findings/Notes |

|---|---|---|

| Biological Staining | Protein analysis via SDS-PAGE | Effective visualization with lower costs compared to traditional methods |

| Immunological Studies | Western blotting for protein detection | Enhances contrast; does not interfere with immunoassays |

| Food Industry | Coloring agent in meat products | Detected in preserved sausages; raises compliance concerns |

Health and Safety Considerations

Despite its applications, there are health implications associated with this compound. Reports suggest potential adverse effects from exposure to azo dyes, including allergic reactions and skin depigmentation when used topically . These findings emphasize the need for careful handling and regulatory oversight when utilizing such compounds.

Eigenschaften

CAS-Nummer |

6226-76-2 |

|---|---|

Molekularformel |

C24H20N4NaO7S2 |

Molekulargewicht |

563.6 g/mol |

IUPAC-Name |

disodium;7-hydroxy-8-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C24H20N4O7S2.Na/c1-14-12-17(25-26-20-10-8-18(13-15(20)2)36(30,31)32)7-9-19(14)27-28-24-21(29)11-6-16-4-3-5-22(23(16)24)37(33,34)35;/h3-13,29H,1-2H3,(H,30,31,32)(H,33,34,35); |

InChI-Schlüssel |

JYSANNNVNOQFAN-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])C)N=NC3=C(C=CC4=C3C(=CC=C4)S(=O)(=O)[O-])O.[Na+].[Na+] |

Kanonische SMILES |

CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)O)C)N=NC3=C(C=CC4=C3C(=CC=C4)S(=O)(=O)O)O.[Na] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.